molecular formula C19H15NO3S2 B2679432 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034264-60-1

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2679432
CAS RN: 2034264-60-1
M. Wt: 369.45
InChI Key: FUVBEXDKWIAXOQ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO3S2 and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques

    A study by Aleksandrov et al. (2017) describes the synthesis of related furan and thiophene derivatives. They synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it to create a thioamide, which was then oxidized to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole (Aleksandrov & El’chaninov, 2017).

  • Reactivity and Transformations

    Mochalov et al. (2016) investigated the transformations of similar N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, leading to various heterocyclic products (Mochalov et al., 2016).

Application in Solar Cells

  • Dye-Sensitized Solar Cells: Kim et al. (2011) demonstrated the use of phenothiazine derivatives with furan linkers in dye-sensitized solar cells, showing enhanced solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Electrophilic Substitution Reactions

  • Electrophilic Substitution: Aleksandrov et al. (2021) explored electrophilic substitution reactions on a similar furan derivative, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, showing its potential in creating diverse chemical structures (Aleksandrov et al., 2021).

Biobased Polymer Synthesis

  • Biobased Polyesters: Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan, a compound structurally similar to the requested compound, for the enzymatic synthesis of novel biobased polyesters (Jiang et al., 2014).

Antimicrobial Activity

  • Antimicrobial Evaluation: Popiołek et al. (2016) synthesized and evaluated the antimicrobial activities of furan/thiophene-1,3-benzothiazin-4-one hybrids, showing effectiveness against various bacterial and yeast strains (Popiołek et al., 2016).

Potential Medicinal Applications

  • Influenza A Virus Inhibition: Yongshi et al. (2017) synthesized furan-carboxamide derivatives that were potent inhibitors of influenza A H5N1 virus, demonstrating the potential of furan-based compounds in medicinal applications (Yongshi et al., 2017).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-8-23-11-14)17-6-3-9-24-17/h1-11,22H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVBEXDKWIAXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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